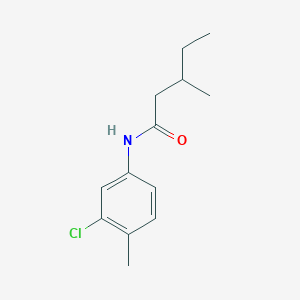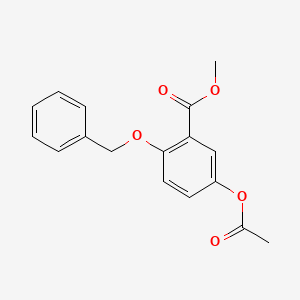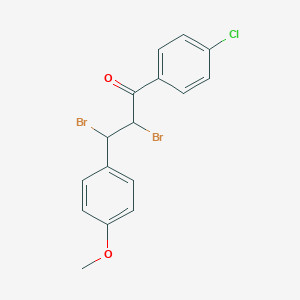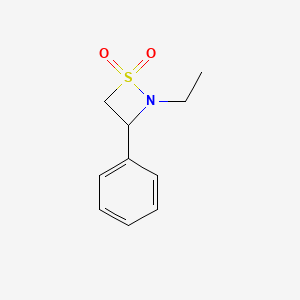![molecular formula C8H13NO B14365200 N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine CAS No. 91738-02-2](/img/structure/B14365200.png)
N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methylbicyclo[221]heptan-2-ylidene)hydroxylamine is a chemical compound known for its unique bicyclic structure This compound is part of a class of organic molecules that feature a bicyclo[221]heptane framework, which is a common motif in natural products and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine typically involves the reaction of a bicyclic ketone with hydroxylamine hydrochloride. One common method starts with the preparation of the oxime derivative of the ketone, followed by its conversion to the desired hydroxylamine compound. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction typically produces amines.
科学的研究の応用
N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It can be used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism of action of N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This reactivity is exploited in both research and therapeutic contexts to study and manipulate biological systems .
類似化合物との比較
Similar Compounds
N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine: This compound has a similar bicyclic structure but with additional methyl groups, which can affect its reactivity and applications.
Bicyclo[2.2.1]heptan-2-one:
Uniqueness
The uniqueness of N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine lies in its combination of a bicyclic framework with a reactive hydroxylamine group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
91738-02-2 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC名 |
N-(1-methyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C8H13NO/c1-8-3-2-6(5-8)4-7(8)9-10/h6,10H,2-5H2,1H3 |
InChIキー |
PXRVMQDXHZDCQO-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(C1)CC2=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)


![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)





![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)

